molecular formula C14H16N2O3 B4033939 N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybutanamide

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybutanamide

Cat. No.: B4033939
M. Wt: 260.29 g/mol
InChI Key: FRXHKEKVJAEVCR-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybutanamide is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-methyl-3-isoxazolyl)-2-phenoxybutanamide is 260.11609238 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurotransmitter-Gated Ion Channels

Studies have investigated the effects of compounds on neurotransmitter-gated ion channels, crucial for understanding anesthetic mechanisms and potentially neuroprotective strategies. For instance, urethane, structurally different but relevant in the context of neurophysiological modulation, has been found to affect various neurotransmitter systems, indicating the importance of studying similar compounds for insights into anesthesia and neuronal regulation (Hara & Harris, 2002).

Drug Metabolism and Activation

Isoxazole derivatives undergo unique metabolic transformations, revealing mechanisms of action and potential therapeutic applications. For example, leflunomide's isoxazole ring undergoes N-O bond cleavage to produce an active metabolite, indicating the significance of metabolic pathways in modulating drug effects and guiding the design of therapeutics with isoxazole components (Kalgutkar et al., 2003).

Biodegradation and Environmental Impact

Research on the biodegradation of isoxazole-containing compounds, such as sulfamethoxazole, by bacterial cultures highlights the environmental impact and potential for bioremediation strategies. The complete degradation of 3-amino-5-methylisoxazole by certain bacteria suggests avenues for addressing pollution from similar compounds (Mulla et al., 2018).

Anti-inflammatory and Analgesic Activities

Isoxazole compounds have been synthesized and evaluated for their anti-inflammatory and analgesic properties, demonstrating the potential for developing new therapeutic agents based on isoxazole chemistry for treating inflammation and pain (Sondhi et al., 2005).

Isoxazolidine Synthesis

The copper-catalyzed aminooxygenation of N-sulfonyl-O-butenyl hydroxylamines to produce isoxazolidines offers a method for creating compounds with potential application in organic synthesis, drug discovery, and chemical biology. This method demonstrates the versatility of isoxazole chemistry in synthesizing structurally complex molecules (Karyakarte et al., 2012).

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-12(18-11-7-5-4-6-8-11)14(17)15-13-9-10(2)19-16-13/h4-9,12H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXHKEKVJAEVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC(=C1)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.